Cas no 111781-39-6 (2-Piperazinemethanamine, N,N-dimethyl-)

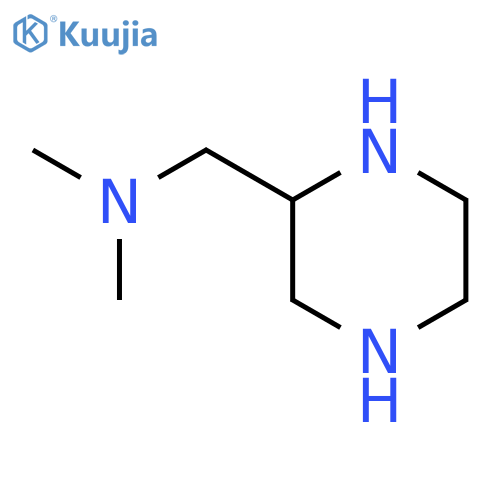

111781-39-6 structure

商品名:2-Piperazinemethanamine, N,N-dimethyl-

CAS番号:111781-39-6

MF:C7H17N3

メガワット:143.229981184006

MDL:MFCD16620930

CID:3613416

PubChem ID:14664185

2-Piperazinemethanamine, N,N-dimethyl- 化学的及び物理的性質

名前と識別子

-

- 2-Piperazinemethanamine, N,N-dimethyl-

- N,N-dimethyl-2-piperazinemethanamine

- N,N-DIMETHYL(PIPERAZIN-2-YL)METHANAMINE

- 2-dimethylaminomethylpiperazine

- N,N-dimethyl-1-piperazin-2-ylmethanamine

- dimethyl(piperazin-2-ylmethyl)amine

- dimethyl[(piperazin-2-yl)methyl]amine

- AB10341

- ZDTZPDVSTZEURY-UHFFFAOYSA-N

- 111781-39-6

- EN300-7040480

- DA-47824

- MFCD16620930

- AKOS006354358

- N,N-dimethyl-1-(piperazin-2-yl)methanamine

- SCHEMBL334336

-

- MDL: MFCD16620930

- インチ: InChI=1S/C7H17N3/c1-10(2)6-7-5-8-3-4-9-7/h7-9H,3-6H2,1-2H3

- InChIKey: FMCIDNVYQOQGEB-UHFFFAOYSA-NCopyCopied

計算された属性

- せいみつぶんしりょう: 143.142247555Da

- どういたいしつりょう: 143.142247555Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 92.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.8

じっけんとくせい

- 色と性状: NA

2-Piperazinemethanamine, N,N-dimethyl- セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

2-Piperazinemethanamine, N,N-dimethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB481519-250 mg |

N,N-Dimethyl(piperazin-2-yl)methanamine |

111781-39-6 | 250MG |

€524.50 | 2023-04-20 | ||

| abcr | AB481519-1 g |

N,N-Dimethyl(piperazin-2-yl)methanamine |

111781-39-6 | 1g |

€1,231.10 | 2023-04-20 | ||

| Enamine | EN300-7040480-0.5g |

dimethyl[(piperazin-2-yl)methyl]amine |

111781-39-6 | 0.5g |

$836.0 | 2023-06-01 | ||

| abcr | AB481519-1g |

N,N-Dimethyl(piperazin-2-yl)methanamine; . |

111781-39-6 | 1g |

€1250.40 | 2025-02-15 | ||

| 1PlusChem | 1P01KXX5-250mg |

N,N-dimethyl-2-piperazinemethanamine |

111781-39-6 | 95% | 250mg |

$365.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757310-1g |

n,n-Dimethyl-1-(piperazin-2-yl)methanamine |

111781-39-6 | 98% | 1g |

¥6742.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D543662-2g |

N,N-dimethyl-2-piperazinemethanamine |

111781-39-6 | 95% | 2g |

$1350 | 2025-02-20 | |

| Enamine | EN300-7040480-5.0g |

dimethyl[(piperazin-2-yl)methyl]amine |

111781-39-6 | 5g |

$2525.0 | 2023-06-01 | ||

| Enamine | EN300-7040480-0.05g |

dimethyl[(piperazin-2-yl)methyl]amine |

111781-39-6 | 0.05g |

$732.0 | 2023-06-01 | ||

| Enamine | EN300-7040480-0.25g |

dimethyl[(piperazin-2-yl)methyl]amine |

111781-39-6 | 0.25g |

$801.0 | 2023-06-01 |

2-Piperazinemethanamine, N,N-dimethyl- 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

111781-39-6 (2-Piperazinemethanamine, N,N-dimethyl-) 関連製品

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2230780-65-9(IL-17A antagonist 3)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:111781-39-6)2-Piperazinemethanamine, N,N-dimethyl-

清らかである:99%

はかる:1g

価格 ($):619.0